Cas no 848902-19-2 (2-azido-1-(3-fluorophenyl)ethan-1-one)

2-Azido-1-(3-fluorophenyl)ethan-1-one is a fluorinated aromatic ketone derivative featuring an azido functional group, making it a versatile intermediate in organic synthesis. The presence of the 3-fluorophenyl moiety enhances its reactivity in electrophilic and nucleophilic substitution reactions, while the azido group allows for click chemistry applications, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This compound is particularly useful in pharmaceutical and materials science research for constructing complex molecular architectures. Its structural features enable selective modifications, facilitating the development of fluorinated bioactive compounds or advanced polymers. High purity and stability under controlled conditions ensure reliable performance in synthetic workflows.
2-azido-1-(3-fluorophenyl)ethan-1-one structure
848902-19-2 structure
Product name:2-azido-1-(3-fluorophenyl)ethan-1-one
CAS No:848902-19-2
MF:C8H6FN3O
Molecular Weight:179.151144504547
CID:4222904

2-azido-1-(3-fluorophenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • Ethanone, 2-azido-1-(3-fluorophenyl)-
    • 2-AZIDO-1-(3-FLUORO-PHENYL)-ETHANONE
    • 2-azido-1-(3-fluorophenyl)ethan-1-one
    • 2-Azido-1-(3-fluorophenyl)ethanone (ACI)
    • インチ: 1S/C8H6FN3O/c9-7-3-1-2-6(4-7)8(13)5-11-12-10/h1-4H,5H2
    • InChIKey: FINVHPDIWMTLSD-UHFFFAOYSA-N
    • SMILES: [N-]=[N+]=NCC(C1C=C(F)C=CC=1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 3

2-azido-1-(3-fluorophenyl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2157-0531-10g
2-azido-1-(3-fluorophenyl)ethan-1-one
848902-19-2 95%+
10g
$1088.0 2023-09-06
Life Chemicals
F2157-0531-5g
2-azido-1-(3-fluorophenyl)ethan-1-one
848902-19-2 95%+
5g
$777.0 2023-09-06
TRC
A193116-500mg
2-azido-1-(3-fluorophenyl)ethan-1-one
848902-19-2
500mg
$ 250.00 2022-06-08
Life Chemicals
F2157-0531-0.5g
2-azido-1-(3-fluorophenyl)ethan-1-one
848902-19-2 95%+
0.5g
$246.0 2023-09-06
Life Chemicals
F2157-0531-0.25g
2-azido-1-(3-fluorophenyl)ethan-1-one
848902-19-2 95%+
0.25g
$233.0 2023-09-06
Life Chemicals
F2157-0531-2.5g
2-azido-1-(3-fluorophenyl)ethan-1-one
848902-19-2 95%+
2.5g
$518.0 2023-09-06
TRC
A193116-1g
2-azido-1-(3-fluorophenyl)ethan-1-one
848902-19-2
1g
$ 365.00 2022-06-08
TRC
A193116-100mg
2-azido-1-(3-fluorophenyl)ethan-1-one
848902-19-2
100mg
$ 70.00 2022-06-08
Life Chemicals
F2157-0531-1g
2-azido-1-(3-fluorophenyl)ethan-1-one
848902-19-2 95%+
1g
$259.0 2023-09-06

2-azido-1-(3-fluorophenyl)ethan-1-one 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ,  N-Bromosuccinimide Solvents: Acetonitrile
1.2 Reagents: Sodium azide
Reference
Indole-linked 1,2,3-triazole derivatives efficiently modulate COX-2 protein and PGE2 levels in human THP-1 monocytes by suppressing AGE-ROS-NF-kβ nexus
Jahan, Humera; Siddiqui, Nimra Naz; Iqbal, Shazia; Basha, Fatima Z.; Khan, Maria Aqeel; et al, Life Sciences, 2022, 291,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ,  N-Bromosuccinimide Solvents: Acetonitrile ;  0 °C; 1 h, reflux; reflux → rt
1.2 Reagents: Sodium azide ;  4 h, rt
Reference
New carbazole linked 1,2,3-triazoles as highly potent non-sugar α-glucosidase inhibitors
Iqbal, Shazia; Khan, Maria Aqeel; Javaid, Kulsoom; Sadiq, Rabia; Fazal-ur-Rehman, Saba; et al, Bioorganic Chemistry, 2017, 74, 72-81

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Azidotrimethylsilane ,  Oxygen Catalysts: Diphenyl diselenide ,  Rose Bengal Solvents: Acetonitrile ;  2 h, rt
Reference
Visible-light-enabled oxyazidation of alkenes leading to α-azidoketones in air
Wei, Wei; Cui, Huanhuan; Yue, Huilan; Yang, Daoshan, Green Chemistry, 2018, 20(14), 3197-3202

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethyl sulfoxide ;  20 min, rt
Reference
Regiodivergent and stereoselective hydroxyazidation of alkenes by biocatalytic cascades
Wu, Jing-Fei; Wan, Nan-Wei ; Li, Ying-Na; Wang, Qing-Ping; Cui, Bao-Dong; et al, iScience, 2021, 24(8),

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Azidotrimethylsilane ,  Oxygen Solvents: Methanol ;  3 h, 10 °C
Reference
Electrochemical Difunctionalization of Styrenes via Chemoselective Oxo-Azidation or Oxo-Hydroxyphthalimidation
Ye, Zenghui; Zhu, Rongjin; Wang, Feng; Jiang, Haobin; Zhang, Fengzhi, Organic Letters, 2021, 23(21), 8240-8245

2-azido-1-(3-fluorophenyl)ethan-1-one Raw materials

2-azido-1-(3-fluorophenyl)ethan-1-one Preparation Products

2-azido-1-(3-fluorophenyl)ethan-1-one 関連文献

2-azido-1-(3-fluorophenyl)ethan-1-oneに関する追加情報

Chemical Profile of 2-azido-1-(3-fluorophenyl)ethan-1-one (CAS No. 848902-19-2)

2-azido-1-(3-fluorophenyl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 848902-19-2, is a fluorinated aromatic ketone derivative featuring a unique azido functional group. This compound has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential applications in the development of novel bioactive molecules.

The structural motif of 2-azido-1-(3-fluorophenyl)ethan-1-one consists of a benzene ring substituted at the para position with a fluorine atom, coupled to an acetyl group via an ethyl chain that terminates with an azido (-N₃) moiety. The presence of both the fluorine and azido groups imparts distinct electronic and steric properties, making this compound a valuable intermediate in synthetic chemistry. The fluorine atom, known for its ability to modulate metabolic stability and binding affinity, enhances the compound's utility in drug design, while the azido group serves as a versatile handle for further functionalization through nucleophilic substitution reactions.

In recent years, there has been growing interest in the development of fluorinated heterocycles as pharmacophores due to their enhanced bioavailability and improved pharmacokinetic profiles. 2-azido-1-(3-fluorophenyl)ethan-1-one fits into this category, as it can serve as a precursor for constructing more complex scaffolds. For instance, the azido functionality can be selectively reduced to an amino group or undergo cycloaddition reactions with alkynes, enabling the synthesis of nitrogen-containing heterocycles that are prevalent in many biologically active compounds.

One of the most compelling applications of 2-azido-1-(3-fluorophenyl)ethan-1-one lies in its use as a building block for medicinal chemistry. Researchers have leveraged its reactivity to develop novel inhibitors targeting various biological pathways. A notable example comes from studies on enzyme inhibition, where derivatives of this compound have been shown to exhibit potent activity against enzymes involved in inflammatory processes. The fluorine atom's electronic effects help stabilize transition states, improving inhibitory efficacy.

The pharmaceutical industry has also explored 2-azido-1-(3-fluorophenyl)ethan-1-one as a scaffold for antiviral and anticancer agents. Its ability to undergo facile modifications allows chemists to fine-tune properties such as lipophilicity and cell membrane permeability. Recent publications highlight its incorporation into protease inhibitors designed to disrupt viral replication cycles. Additionally, structural analogs have been investigated for their potential in modulating kinase activity, which is crucial for developing therapies against cancers driven by aberrant signaling pathways.

Beyond pharmaceutical applications, 2-azido-1-(3-fluorophenyl)ethan-1-one has found utility in materials science and agrochemical research. Its unique structure makes it suitable for synthesizing advanced materials with tailored electronic properties. For instance, fluorinated ketones are increasingly used in organic electronics due to their ability to enhance charge transport properties. Similarly, in agrochemistry, derivatives of this compound have been explored as precursors for developing novel pesticides with improved environmental profiles.

The synthesis of 2-azido-1-(3-fluorophenyl)ethan-1-one typically involves multi-step processes starting from commercially available precursors such as 3-fluorobenzaldehyde and ethyl bromoacetate. The key steps include condensation to form the ethyl 3-fluorobenzoylacetate intermediate, followed by reduction and subsequent azidation using copper(I) cyanide or other suitable reagents under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making this compound more accessible for research applications.

In conclusion, 2-azido-1-(3-fluorophenyl)ethan-1-one (CAS No. 848902-19-2) represents a significant tool in modern synthetic and medicinal chemistry. Its unique structural features—combining a fluorinated aromatic ring with an azido group—offer unparalleled flexibility for designing bioactive molecules with tailored properties. As research continues to uncover new applications, this compound is poised to play an increasingly important role in drug discovery and material science endeavors.

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